Cas no 708281-16-7 (6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole)

6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole structure
708281-16-7 structure
Product Name:6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole
CAS No:708281-16-7
MF:C17H9ClN4O2S
MW:368.79696059227
CID:6228548
PubChem ID:1034418
Update Time:2025-11-02

6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole
    • HMS2464C23
    • CHEMBL1564572
    • SMR000077374
    • Z57676317
    • 6-[5-(4-chlorophenyl)furan-2-yl]-3-(2-furyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
    • 6-[5-(4-chlorophenyl)-2-furyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
    • AF-399/42810579
    • 708281-16-7
    • AKOS001075713
    • MLS000050224
    • 6-(5-(4-chlorophenyl)furan-2-yl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
    • F1711-0177
    • 6-[5-(4-chlorophenyl)furan-2-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
    • Inchi: 1S/C17H9ClN4O2S/c18-11-5-3-10(4-6-11)12-7-8-14(24-12)16-21-22-15(13-2-1-9-23-13)19-20-17(22)25-16/h1-9H
    • InChI Key: QSXAJTTZOIBNQC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=CC=C(C2=NN3C(=NN=C3C3=CC=CO3)S2)O1

Computed Properties

  • Exact Mass: 368.0134744g/mol
  • Monoisotopic Mass: 368.0134744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 97.6Ų

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Additional information on 6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazole

Introduction to Compound with CAS No 708281-16-7 and Product Name: 6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo[3,4-b][1,3,4]thiadiazole

The compound identified by the CAS number 708281-16-7 and the product name 6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo[3,4-b][1,3,4]thiadiazole represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound combines multiple fused rings and functional groups, making it a promising candidate for various biological and chemical applications. The unique structural features of this molecule have garnered interest from researchers due to its potential in drug discovery and material science.

At the core of this compound's structure is a combination of furan and thiadiazole moieties, which are well-known for their pharmacological properties. The presence of a triazolo[3,4-b] bridge further enhances its complexity and functionality. This architectural design allows for diverse interactions with biological targets, making it a versatile scaffold for medicinal chemistry. The 4-chlorophenyl group introduces a hydrophobic region that can be crucial for binding to specific receptors or enzymes.

Recent studies have highlighted the importance of heterocyclic compounds in developing novel therapeutics. The thiadiazole ring is particularly notable for its antimicrobial and anti-inflammatory properties. When combined with other heterocycles like furan and triazolothiadiazole systems, the resulting molecule can exhibit enhanced bioactivity. This compound's design aligns with the current trend in drug development, which favors multi-target interactions and structure-based drug design approaches.

In the realm of medicinal chemistry, the synthesis of complex heterocyclic compounds often requires innovative synthetic strategies. The preparation of 6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, including cyclization reactions and functional group transformations. Advanced techniques such as transition metal catalysis have been employed to achieve high yields and purity. These synthetic methodologies are critical in ensuring that the final product meets the stringent requirements for preclinical and clinical studies.

The biological activity of this compound has been preliminarily evaluated in various in vitro assays. Initial results suggest that it exhibits inhibitory effects on certain enzymes and receptors relevant to metabolic disorders and inflammatory diseases. The furan moieties are known to interact with lipophilic pockets of biological targets, while the triazolothiadiazole core provides additional binding sites. This dual functionality makes the compound a promising lead for further optimization.

One of the most exciting aspects of this research is the potential for structure-activity relationship (SAR) studies. By modifying specific substituents or altering the ring systems, researchers can fine-tune the bioactivity of the molecule. For instance, replacing one of the furan rings with a pyrrole or benzothiophene could lead to novel derivatives with enhanced potency or selectivity. Such modifications are essential for developing drug candidates that meet regulatory standards and demonstrate clinical efficacy.

The role of computational chemistry in designing heterocyclic compounds cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of this compound to potential targets. By simulating interactions at an atomic level, researchers can gain insights into how structural changes affect bioactivity. This approach not only accelerates the drug discovery process but also reduces experimental costs by prioritizing promising candidates early in the development pipeline.

Future directions in this research include exploring the compound's pharmacokinetic properties and toxicological profile. Understanding how the body processes and metabolizes this molecule is crucial for determining its therapeutic potential. Additionally, formulation studies will be necessary to optimize delivery methods for different administration routes. These efforts will lay the groundwork for translating preclinical findings into clinical applications.

The broader implications of this research extend beyond pharmaceuticals. The structural motifs present in 6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-yl)-1,2,4triazolo[3,4-b][1,3,4]thiadiazole could inspire new materials with unique electronic or optical properties. Heterocyclic compounds are increasingly being used in organic electronics due to their ability to form stable conjugated systems. This dual application highlights the interdisciplinary nature of modern chemical research and underscores the importance of investing in fundamental studies.

In conclusion,6-5-(4-chlorophenyl)furan-2-yl-3-(furan-2-y l)-1 , 2 , 4 triazolo[ 3 , 4 - b ] [ 1 , 3 , 4 ] thiadiazole represents a significant contribution to both medicinal chemistry and materials science. Its complex structure offers numerous opportunities for biological activity modulation through rational design principles . As research progresses , it is likely that more derivatives will emerge with improved properties . The continued exploration of such heterocyclic scaffolds will undoubtedly lead to innovative solutions across multiple scientific disciplines .

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